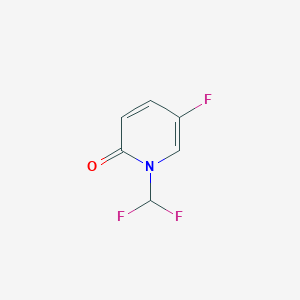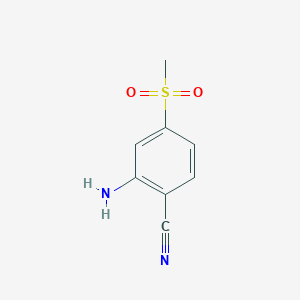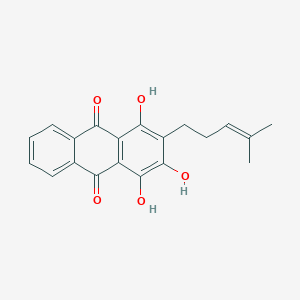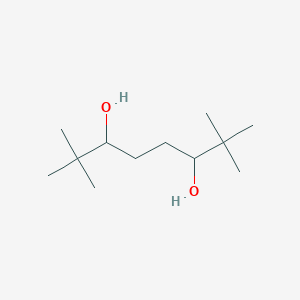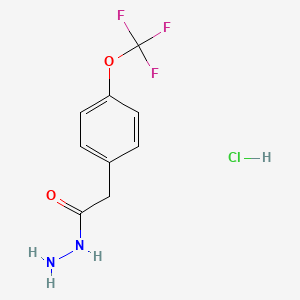
2-Chloro-5-cyclopropyl-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-cyclopropyl-4-methylpyridine is an organic compound with the molecular formula C9H10ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a cyclopropyl group at the fifth position, and a methyl group at the fourth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropyl-4-methylpyridine typically involves the chlorination of 5-cyclopropyl-4-methylpyridine. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually carried out under reflux conditions, where the pyridine derivative is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the second position.
Another synthetic route involves the cyclopropylation of 2-chloro-4-methylpyridine. This can be achieved through a cyclopropanation reaction using diazomethane or similar reagents in the presence of a catalyst such as copper(I) chloride (CuCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process, minimizing the risk of side reactions and improving yield.
化学反应分析
Types of Reactions
2-Chloro-5-cyclopropyl-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-azido-5-cyclopropyl-4-methylpyridine or 2-thiocyanato-5-cyclopropyl-4-methylpyridine.
Oxidation Products: 2-Chloro-5-cyclopropyl-4-formylpyridine or 2-chloro-5-cyclopropyl-4-carboxypyridine.
Reduction Products: Various reduced derivatives depending on the specific reducing conditions.
科学研究应用
2-Chloro-5-cyclopropyl-4-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridine derivatives.
Industry: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets in pests.
作用机制
The mechanism of action of 2-Chloro-5-cyclopropyl-4-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, as an enzyme inhibitor, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The cyclopropyl and methyl groups may enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
相似化合物的比较
2-Chloro-5-cyclopropyl-4-methylpyridine can be compared with other similar compounds, such as:
2-Chloro-4-methylpyridine: Lacks the cyclopropyl group, which may result in different chemical reactivity and biological activity.
2-Chloro-5-methylpyridine: Lacks the cyclopropyl group, potentially affecting its binding properties and reactivity.
2-Chloro-5-cyclopropylpyridine: Lacks the methyl group, which may influence its chemical and biological properties.
The presence of both the cyclopropyl and methyl groups in this compound makes it unique, potentially offering enhanced reactivity and specificity in various applications.
属性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC 名称 |
2-chloro-5-cyclopropyl-4-methylpyridine |
InChI |
InChI=1S/C9H10ClN/c1-6-4-9(10)11-5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI 键 |
OSTDYHWIAJKDSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C2CC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)

